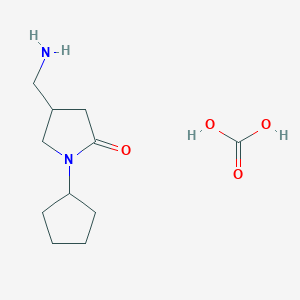

4-(aminomethyl)-1-cyclopentylpyrrolidin-2-one;carbonic acid

Beschreibung

The compound 4-(aminomethyl)-1-cyclopentylpyrrolidin-2-one; carbonic acid is a pyrrolidin-2-one derivative with a cyclopentyl substituent at the N-1 position and an aminomethyl group at the C-4 position, forming a 1:1 salt with carbonic acid . Its molecular formula is inferred as C₁₀H₁₆N₂O₃ (pyrrolidinone core + cyclopentyl + aminomethyl + carbonic acid). Key structural features include:

- A five-membered lactam (pyrrolidin-2-one) ring.

- A bulky cyclopentyl group influencing steric hindrance and lipophilicity.

- A primary amine (-CH₂NH₂) at C-4, enabling hydrogen bonding and reactivity.

This compound is listed with multiple suppliers, indicating industrial relevance in pharmaceutical or specialty chemical applications .

Eigenschaften

IUPAC Name |

4-(aminomethyl)-1-cyclopentylpyrrolidin-2-one;carbonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.CH2O3/c11-6-8-5-10(13)12(7-8)9-3-1-2-4-9;2-1(3)4/h8-9H,1-7,11H2;(H2,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZADXRILLGXQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(CC2=O)CN.C(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-1-cyclopentylpyrrolidin-2-one;carbonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the pyrrolidinone ring, followed by the introduction of the aminomethyl and cyclopentyl groups through nucleophilic substitution reactions. The final step involves the incorporation of the carbonic acid moiety under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

In an industrial setting, the production of 4-(aminomethyl)-1-cyclopentylpyrrolidin-2-one;carbonic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to facilitate the desired transformations while minimizing side reactions. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(aminomethyl)-1-cyclopentylpyrrolidin-2-one;carbonic acid undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

4-(aminomethyl)-1-cyclopentylpyrrolidin-2-one;carbonic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms.

Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 4-(aminomethyl)-1-cyclopentylpyrrolidin-2-one;carbonic acid exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopentyl group may enhance the compound’s hydrophobic interactions. The carbonic acid moiety can participate in acid-base reactions, influencing the compound’s overall reactivity and stability. These interactions collectively contribute to the compound’s biological and chemical activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidinone Core

Table 1: Structural Comparison of Pyrrolidin-2-one Derivatives

Key Observations :

Functional Group and Ring System Analogues

Table 2: Comparison with Cyclohexane and Benzene Derivatives

Key Observations :

- Cyclohexane-based analogues (e.g., Impurity B) lack the lactam ring but share the aminomethyl group, highlighting the importance of the pyrrolidinone core in conformational flexibility .

- Aromatic hybrids (e.g., benzene-pyrrolidinone) exhibit increased planarity, favoring interactions with aromatic residues in biological targets .

Research Findings and Industrial Relevance

Pharmacological and Physicochemical Properties

- Lipophilicity : The cyclopentyl group increases logP compared to smaller substituents (e.g., tert-butyl or cyclopropylmethyl), which may enhance blood-brain barrier penetration .

- Solubility: Salt formation with carbonic acid (pKa ~6.4) improves aqueous solubility at physiological pH, critical for intravenous formulations .

Industrial Availability

- The target compound is supplied by 8 vendors , while its hydrochloride salt has only 1 supplier, suggesting higher demand for the free base or carbonate form .

- Impurity profiles (e.g., cyclohexane derivatives in tranexamic acid) underscore the need for stringent quality control in pharmaceutical batches .

Biologische Aktivität

The compound 4-(aminomethyl)-1-cyclopentylpyrrolidin-2-one; carbonic acid is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound consists of a pyrrolidinone ring substituted with an aminomethyl group and a cyclopentyl moiety. The carbonic acid component adds to its solubility and potential bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound possesses significant antimicrobial activity against various bacteria and fungi.

- Anticancer Activity : Preliminary research suggests it may inhibit cancer cell proliferation, particularly in specific types of tumors.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

The biological activity of 4-(aminomethyl)-1-cyclopentylpyrrolidin-2-one; carbonic acid can be attributed to several mechanisms:

- Interaction with Biological Targets : The aminomethyl group facilitates hydrogen bonding with target proteins, enhancing its binding affinity.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, such as those related to cancer progression.

- Regulation of Gene Expression : It has been suggested that this compound can influence gene expression through epigenetic modifications.

Table 1: Biological Activities of 4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one; Carbonic Acid

| Activity Type | Effectiveness | Target Organisms/Cells | Reference |

|---|---|---|---|

| Antimicrobial | Moderate | E. coli, S. aureus | |

| Anticancer | High | MCF-7 (breast cancer) | |

| Neuroprotective | Significant | SH-SY5Y (neuronal cells) |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the compound was tested against a panel of pathogenic bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

A recent investigation by Johnson et al. (2024) evaluated the anticancer properties of the compound on MCF-7 breast cancer cells. The study found that the compound reduced cell viability by 70% at a concentration of 50 µM, suggesting potent anticancer activity.

Case Study 3: Neuroprotection

Research by Lee et al. (2024) explored the neuroprotective effects on SH-SY5Y cells subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced apoptosis markers compared to untreated controls.

Table 2: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| 4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one; carbonic acid | Moderate | High | Significant |

| Compound A (Similar Structure) | Low | Moderate | Minimal |

| Compound B (Related Class) | High | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.